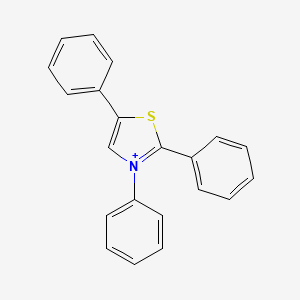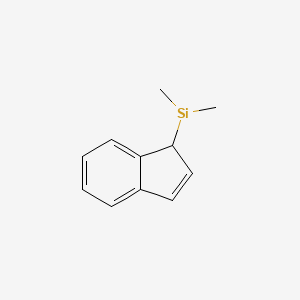
(1H-Inden-1-yl)(dimethyl)silyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylsilyl)-1H-indene is an organosilicon compound characterized by the presence of a dimethylsilyl group attached to the indene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Dimethylsilyl)-1H-indene can be synthesized through the hydrosilylation of indene with dimethylchlorosilane in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the dimethylsilyl group to the indene structure.
Industrial Production Methods: In an industrial setting, the production of 1-(Dimethylsilyl)-1H-indene involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dimethylsilyl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the dimethylsilyl group to a silane or silanol.
Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes and silanols.
Substitution: Various substituted indene derivatives.
Applications De Recherche Scientifique
1-(Dimethylsilyl)-1H-indene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-(Dimethylsilyl)-1H-indene exerts its effects involves the interaction of the dimethylsilyl group with various molecular targets. The silicon atom in the dimethylsilyl group can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable compounds. The pathways involved include hydrosilylation, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, and substitution reactions, where the dimethylsilyl group is replaced by other functional groups.
Comparaison Avec Des Composés Similaires
- 1-(Dimethylsilyl)naphthalene
- 1-(Dimethylsilyl)benzene
- 1-(Dimethylsilyl)cyclohexane
Comparison: 1-(Dimethylsilyl)-1H-indene is unique due to its indene structure, which imparts distinct electronic and steric properties compared to other dimethylsilyl-substituted compounds. The presence of the indene ring enhances its reactivity and potential applications in organic synthesis and materials science. In contrast, compounds like 1-(Dimethylsilyl)naphthalene and 1-(Dimethylsilyl)benzene have different aromatic systems, leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
42970-58-1 |
|---|---|
Formule moléculaire |
C11H13Si |
Poids moléculaire |
173.31 g/mol |
InChI |
InChI=1S/C11H13Si/c1-12(2)11-8-7-9-5-3-4-6-10(9)11/h3-8,11H,1-2H3 |
Clé InChI |
WWIOOGKCJMYGIR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)C1C=CC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


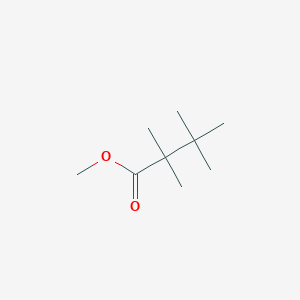

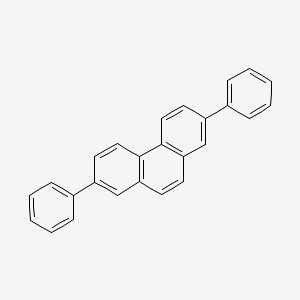
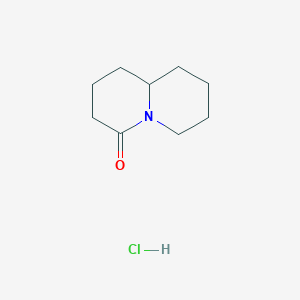
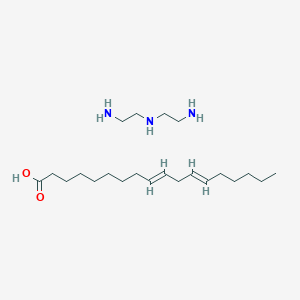
![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
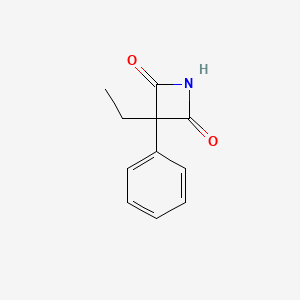
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)
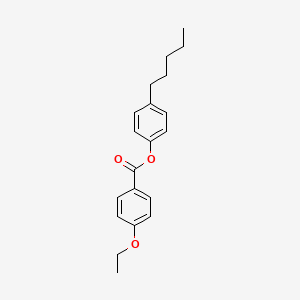
![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)
